molecular formula C10H16N2O3S B044550 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide CAS No. 112244-38-9

5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

Cat. No. B044550
M. Wt: 244.31 g/mol
InChI Key: IORITYIZDHJCGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves reactions that introduce or modify the sulfonamide group in aromatic compounds. One study described the synthesis of sulfonamides derived from 4-methoxyphenethylamine, demonstrating a process that involves reaction with 4-methylbenzenesulfonyl chloride in aqueous sodium carbonate solution, followed by treatment with various alkyl/aralkyl halides to produce a series of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides (Abbasi et al., 2018). Another study focused on the large-scale synthesis of 2-amino-5-methanesulfonylaminobenzenesulfonamide, showcasing a novel approach starting from 4-nitroaniline and proceeding through five steps to achieve a 41% overall yield (Dragovich et al., 2008).

Molecular Structure Analysis

Molecular structure analysis of sulfonamides can reveal important details about their chemical behavior and potential interactions with biological targets. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are commonly used for structural characterization. For instance, a study on the crystal structure and anticancer property of a sulfonamide derivative highlighted the importance of structural features in its biological activity (Zhang et al., 2010).

Chemical Reactions and Properties

Sulfonamides participate in various chemical reactions, reflecting their versatile chemical properties. The reactivity of the sulfonamide group can be adjusted for specific purposes, such as in the synthesis of cyclononyne for strain-promoted azide-alkyne cycloaddition reactions, demonstrating the role of sulfonamides in facilitating bioconjugation and click chemistry applications (Kaneda et al., 2017).

Scientific Research Applications

  • Sulfonamide Drugs and Tubulin Interactions : Sulfonamide drugs, including derivatives of 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, bind to the colchicine site of tubulin in a reversible manner, causing conformational changes in the protein without affecting GTPase activity. This interaction has implications in medicinal chemistry and cancer research (Banerjee et al., 2005).

  • Alpha-Blocking Activity : Certain derivatives of 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide exhibit alpha-blocking activity, similar to other known compounds. This suggests potential applications in treating conditions like hypertension or benign prostatic hypertrophy (Sakurai et al., 1990).

  • Anti-HIV and Antifungal Activities : New benzenesulfonamides bearing the 2,5-disubstituted-1,3,4-oxadiazole moiety, closely related to 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, show promising anti-HIV and antifungal activities. This highlights their potential in developing new treatments for infectious diseases (Zareef et al., 2007).

  • Anticholinesterase and Antioxidant Activities : N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives exhibit anticholinesterase and antioxidant activities. This suggests potential for use in neuroprotective drugs, which could be relevant for neurodegenerative diseases like Alzheimer's (Mphahlele et al., 2021).

  • Array-Based Microarray Analysis for Antitumor Sulfonamides : Array-based microarray analysis can reveal essential pharmacophore structures and drug-sensitive cellular pathways for antitumor sulfonamides. This approach aids in understanding the mechanism of action of these compounds, potentially facilitating clinical trials (Owa et al., 2002).

  • Chiral Separation and Analysis : A developed chiral reverse phase liquid chromatographic method effectively resolves racemic mixtures of (-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide in bulk drug samples. This is crucial in pharmaceutical analysis for ensuring drug purity and efficacy (Kasawar & Farooqui, 2009).

  • Corrosion Inhibition : Aminobenzene derivatives, including those related to 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, have been shown to effectively inhibit corrosion in metals, suggesting their use in material science and engineering applications (Verma et al., 2015).

properties

IUPAC Name

5-(2-aminopropyl)-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-7(11)5-8-3-4-9(15-2)10(6-8)16(12,13)14/h3-4,6-7H,5,11H2,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORITYIZDHJCGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301251764
Record name 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

CAS RN

112244-38-9
Record name 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112244-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonamide, 5-(2-aminopropyl)-2-methoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y WANG, Z CHENG, Y GAO, H LI - Chinese Journal of …, 2008 - ingentaconnect.com
To establish an HPLC method for the determination of content of tamsulosin hydrochloride and its sustained release capsules and related substances.Methods:The analysis was carried …
Number of citations: 3 www.ingentaconnect.com
M Qi, P Wang, R Cong - Chromatographia, 2004 - Springer
A chiral liquid chromatographic method is described for the determination of the enantiomers of tamsulosin hydrochloride and its synthetic intermediates. Enantioseparation was …
Number of citations: 27 link.springer.com
AV Reddy, SU Bhaskara Rao… - Synthetic …, 2009 - Taylor & Francis
Ellman's sulfinamide reagent is used in asymmetric synthesis of Tamsulosin hydrochloride. The enantiomeric ratio achieved is 87:13. The crystallization of the same with dibenzoyl …
Number of citations: 10 www.tandfonline.com
G Sagratini, P Angeli, M Buccioni, U Gulini… - European journal of …, 2010 - Elsevier
Tamsulosin (−)-1 is the most utilized α 1 -adrenoceptor antagonist in the benign prostatic hyperplasia therapy owing to its uroselective antagonism and capability in relieving both …
Number of citations: 10 www.sciencedirect.com
D under Rule
Number of citations: 0
Б МОХАР - 2011 - elibrary.ru
Изобретение относится к способу получения (R)-5-(2-аминопропил)-2-метоксибензолсульфонамида. Способ осуществляют из D-аланина и метоксибензола через реакцию …
Number of citations: 0 elibrary.ru

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